Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate
CAS No.: 1250571-73-3
Cat. No.: VC4291857
Molecular Formula: C10H11ClFNO2
Molecular Weight: 231.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250571-73-3 |
|---|---|
| Molecular Formula | C10H11ClFNO2 |
| Molecular Weight | 231.65 |
| IUPAC Name | methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
| Standard InChI | InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 |
| Standard InChI Key | RBFNBHWANRSGPG-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate, reflects its core structure:
-
A phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 3.
-
An amino group (-NH2) attached to the central carbon of a three-carbon propanoate chain.
-
A methyl ester (-COOCH3) at the terminal position.
The molecular formula is CHClFNO, with a molecular weight of 231.65 g/mol. The stereochemistry at the chiral center (C3) is critical for its biological interactions, though specific enantiomeric data remain under investigation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 231.65 g/mol |
| IUPAC Name | Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
| CAS Number | Not publicly disclosed |
| Solubility (Water) | Low (improved in hydrochloride form) |
| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Aldol Condensation: Reacting 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent (e.g., sodium borohydride) to form the β-amino alcohol intermediate.
-
Esterification: Treating the intermediate with methanol under acidic conditions to yield the methyl ester.
-
Purification: Chromatography or recrystallization to isolate the pure compound.
A representative reaction scheme is:
\text{4-Cl-3-F-C$$_6$$H$$_3$$CHO} + \text{H$$_2$$NCH$$_2$$COOCH$$_3$$} \xrightarrow{\text{NaBH$$_4$$}} \text{Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate}Industrial-Scale Production
Industrial methods prioritize efficiency and scalability:
-
Catalytic Hydrogenation: Using palladium or platinum catalysts to reduce intermediates.
-
Continuous Flow Reactors: Enhancing yield and reducing reaction times compared to batch processes.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory Aldol Route | 65–75 | ≥95 | Low |
| Catalytic Hydrogenation | 80–90 | ≥98 | High |
Chemical Reactivity and Stability
Functional Group Transformations
The compound’s reactivity is dominated by three key groups:
-
Amino Group (-NH): Participates in nucleophilic substitutions, forming amides or Schiff bases.
-
Ester Group (-COOCH): Undergoes hydrolysis to carboxylic acids under acidic/basic conditions.
-
Aryl Halides (Cl, F): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.
Stability Profile
-
Thermal Stability: Decomposes above 200°C, with no melting point reported.
-
Hydrolytic Sensitivity: The ester group hydrolyzes in aqueous solutions (t = 12 h at pH 7.4).
Biological Activity and Mechanism
Prodrug Applications
The methyl ester serves as a prodrug motif, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, as seen in valine-derived analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to:
-
Antiviral Agents: Chloro-fluoroaryl groups enhance binding to viral proteases.
-
Anticancer Drugs: Amino acid backbones support targeted delivery systems.
Material Science
Its halogenated aromatic system contributes to:
-
Liquid Crystals: Modifying thermal stability and mesophase behavior.
-
Polymer Additives: Enhancing UV resistance in coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume